molecular formula C20H22N2O3 B240762 2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B240762
M. Wt: 338.4 g/mol
InChI Key: DZSJOPYDZRGQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPPCA and belongs to the class of compounds known as amides. MPPCA has been widely studied due to its potential therapeutic applications in various medical conditions.

Scientific Research Applications

MPPCA has been studied extensively for its potential therapeutic applications in various medical conditions. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. MPPCA has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.

Mechanism of Action

The exact mechanism of action of MPPCA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin and norepinephrine. MPPCA has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. This, in turn, leads to a reduction in pain and inflammation and an improvement in mood.
Biochemical and Physiological Effects
MPPCA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha, IL-1 beta, and IL-6, in animal models of arthritis and neuropathic pain. It has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. MPPCA has been found to reduce the activity of certain enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. MPPCA has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

MPPCA has several advantages for use in lab experiments. It is readily available and can be synthesized using relatively simple methods. It has been extensively studied, and its pharmacological properties are well-known. MPPCA has been shown to be effective in reducing pain and inflammation in animal models of various medical conditions. However, there are some limitations to the use of MPPCA in lab experiments. It has a relatively short half-life, and its effects may be transient. MPPCA may also have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of MPPCA. One area of research is the development of new formulations of MPPCA that could improve its pharmacokinetic properties. Another area of research is the investigation of the potential use of MPPCA in the treatment of other medical conditions, such as cancer and neurodegenerative disorders. The development of new analogs of MPPCA with improved efficacy and reduced toxicity is also an area of interest. Finally, the elucidation of the exact mechanism of action of MPPCA could lead to the development of new drugs with similar pharmacological properties.

Synthesis Methods

The synthesis of MPPCA involves several steps, including the reaction of 4-methylphenol with phosgene to form 4-methylphenyl chloroformate. The resulting product is then reacted with N-(3-aminophenyl)pyrrolidine to form the intermediate product, which is further reacted with acetic anhydride to yield MPPCA. The synthesis of MPPCA requires careful handling of the reagents and strict adherence to the reaction conditions to obtain a high yield of the final product.

properties

Product Name

2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H22N2O3/c1-15-7-9-18(10-8-15)25-14-19(23)21-17-6-4-5-16(13-17)20(24)22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,21,23)

InChI Key

DZSJOPYDZRGQNC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3

Origin of Product

United States

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